(3S)-4-[[(2R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-3-methyl-2-[(3R)-2-oxo-3-[[2-[4-(quinoxaline-2-carbonylamino)phenyl]acetyl]amino]pyrrolidin-1-yl]pentanoyl]amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M372049 is a selective antagonist of the natriuretic peptide receptor-C (NPR-C). This compound has been extensively studied for its role in mediating the vasorelaxant activity of C-type natriuretic peptide (CNP) and endothelium-derived hyperpolarizing factor (EDHF). M372049 has shown potential in regulating vascular tone and maintaining vascular homeostasis .
Preparation Methods
The synthesis of M372049 involves several key steps, including base-mediated lactam formation and a solid-supported peptide synthetic sequence. The detailed protocol for its synthesis does not require specialized apparatus and builds upon a prior patent from Veale and colleagues . The compound is synthesized through a series of reactions that include the formation of peptide bonds and the incorporation of specific functional groups to achieve the desired structure.
Chemical Reactions Analysis
M372049 undergoes various chemical reactions, including competitive inhibition of CNP-induced relaxations. It is a competitive antagonist with a Ki value of 21 nM . The compound interacts with NPR-C, leading to the inhibition of vasorelaxant activity. Common reagents used in these reactions include nitric oxide donors and endothelium-dependent vasodilators .
Scientific Research Applications
M372049 has been widely used in scientific research to study the role of NPR-C in vascular regulation. It has been shown to inhibit CNP-mediated responses in rat isolated mesenteric resistance arteries, highlighting its potential as a therapeutic target for cardiovascular diseases . Additionally, M372049 has been used in biophysical screening methods to facilitate drug discovery efforts for NPR-C and other large extracellular domain membrane receptors .
Mechanism of Action
M372049 exerts its effects by selectively binding to NPR-C, thereby inhibiting the vasorelaxant activity of CNP. This interaction leads to the inhibition of EDHF-dependent relaxations in mesenteric arteries. The compound acts as a competitive antagonist, blocking the signaling pathways involved in vascular tone regulation .
Comparison with Similar Compounds
M372049 is unique in its selective inhibition of NPR-C. Similar compounds include other natriuretic peptide receptor antagonists and agonists, such as PL-3994 and compound 118 . These compounds also target NPR-C but differ in their binding affinities and specific interactions with the receptor.
Properties
Molecular Formula |
C43H58N12O9 |
---|---|
Molecular Weight |
887.0 g/mol |
IUPAC Name |
(3S)-4-[[(2R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-3-methyl-2-[(3R)-2-oxo-3-[[2-[4-(quinoxaline-2-carbonylamino)phenyl]acetyl]amino]pyrrolidin-1-yl]pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C43H58N12O9/c1-5-23(3)35(37(44)59)54-38(60)29(12-9-18-47-43(45)46)52-39(61)31(21-34(57)58)53-41(63)36(24(4)6-2)55-19-17-30(42(55)64)51-33(56)20-25-13-15-26(16-14-25)49-40(62)32-22-48-27-10-7-8-11-28(27)50-32/h7-8,10-11,13-16,22-24,29-31,35-36H,5-6,9,12,17-21H2,1-4H3,(H2,44,59)(H,49,62)(H,51,56)(H,52,61)(H,53,63)(H,54,60)(H,57,58)(H4,45,46,47)/t23-,24-,29+,30+,31-,35-,36-/m0/s1 |
InChI Key |
VINFYKMOVBYUSF-ZCWPROOASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)N1CC[C@H](C1=O)NC(=O)CC2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)N1CCC(C1=O)NC(=O)CC2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.